molecular formula C8H9Cl2N3 B2378639 {6-Chloroimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride CAS No. 2172600-90-5

{6-Chloroimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride

Cat. No.: B2378639
CAS No.: 2172600-90-5
M. Wt: 218.08
InChI Key: XQYBBSLMWFNEOZ-UHFFFAOYSA-N
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Description

{6-Chloroimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride is a valuable chemical intermediate in medicinal chemistry, serving as a versatile scaffold for the discovery and development of new therapeutic agents. The imidazo[1,2-a]pyridine core is a privileged structure in drug design, recognized as a bioisostere of benzimidazole, which is a pharmacophore found in numerous active pharmaceutical ingredients . This specific 6-chloro-substituted derivative is particularly useful in the design of hybrid molecules through molecular juxtaposition strategies, aiming to create new bioactive compounds with enhanced potency and reduced potential for drug resistance . Research into related compounds highlights the application of the 6-chloroimidazo[1,2-a]pyridine motif in the development of anthelmintic agents for combating parasitic infections . Furthermore, the broader class of imidazo[1,2-a]pyridine compounds has been investigated as modulators of GABA-A receptors, indicating potential relevance for central nervous system (CNS) disorders . The primary amine functional group on this scaffold provides a synthetic handle for further functionalization, allowing researchers to create diverse libraries of molecules for biological screening in various drug discovery programs.

Properties

IUPAC Name

(6-chloroimidazo[1,2-a]pyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3.ClH/c9-6-1-2-8-11-7(3-10)5-12(8)4-6;/h1-2,4-5H,3,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYBBSLMWFNEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-Chloroimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride typically involves the reaction of 6-chloroimidazo[1,2-a]pyridine with methanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of the compound. The purification process often includes crystallization and filtration to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

{6-Chloroimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

{6-Chloroimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {6-Chloroimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The imidazo[1,2-a]pyridine scaffold is widely exploited in drug design. Below is a comparative analysis of key analogs, focusing on structural variations, synthetic yields, and pharmacological relevance:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Substituents Key Data Pharmacological Notes References
{6-Chloroimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride C₈H₉ClN₃·HCl 6-Cl, 2-CH₂NH₂·HCl Monoisotopic mass: 215.03 g/mol Intermediate for CFTR modulators and kinase inhibitors
5-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-4-isopropyl-4H-1,2,4-triazol-3-amine (Z1096199008) C₁₃H₁₅ClN₆S 6-Cl, 2-CH₂-S-triazole Yield: 35%; ESI-MS: 323.2 [M+H]⁺ Potent CFTR potentiator; improved chloride transport in cystic fibrosis models
1-((5-methylimidazo[1,2-a]pyridin-2-yl)methyl)-3-(pyridin-3-ylmethyl)thiourea (1A) C₁₆H₁₈N₅S 5-CH₃, 2-CH₂-thiourea Yield: 96%; LC-MS: tR = 1.70 min Antiviral candidate (target undisclosed); high solubility due to thiourea group
6-Chloro-2-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole C₁₅H₁₀Cl₂N₄S 6-Cl, 2-CH₂-S-benzimidazole Monoisotopic mass: 348.0003 g/mol Dual-target inhibitor (kinase/ion channel); structural rigidity enhances selectivity
2-{6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrochloride C₁₀H₁₂BrClN₃ 6-Br, 8-CH₃, 2-CH₂CH₂NH₂·HCl CAS: 1461706-94-4 Less potent than chloro analogs in preliminary CFTR assays
1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-2,2,2-trifluoroethan-1-amine C₉H₈ClF₃N₃ 6-Cl, 2-CF₃-CH₂NH₂ CAS: 154877-60-8 Enhanced metabolic stability due to trifluoromethyl group

Key Structural-Activity Relationship (SAR) Insights

Chlorine Substitution : The 6-chloro group in the parent compound enhances target binding (e.g., CFTR) via hydrophobic interactions. Bromine substitution (as in ) reduces potency, likely due to larger atomic radius disrupting binding pockets .

Aminomethyl vs. Extended Chains: The 2-aminomethyl group in the parent compound allows for hydrogen bonding. Replacing it with bulkier groups (e.g., trifluoroethylamine in ) improves metabolic stability but may reduce solubility .

Heterocyclic Appendages : Adding sulfur-containing groups (e.g., thio-triazole in or benzimidazole in ) increases affinity for enzymes or ion channels by introducing π-π stacking or covalent interactions .

Salt Forms : Hydrochloride salts (parent compound and ) improve crystallinity and bioavailability compared to free bases .

Biological Activity

{6-Chloroimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₈ClN₃·HCl
  • Molecular Weight : Approximately 218.08 g/mol
  • CAS Number : 2172600-90-5

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Preliminary studies have shown that compounds derived from imidazo[1,2-a]pyridine structures possess significant antimicrobial properties. The unique combination of imidazole and pyridine moieties enhances interaction with various biological targets, making this compound a candidate for further pharmacological exploration.

Anticancer Activity

Several studies have indicated that imidazo[1,2-a]pyridine derivatives demonstrate efficacy against various cancer cell lines. The compound's structure allows it to inhibit specific pathways involved in cancer cell proliferation and survival.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Nucleophilic Substitution : Utilizing chlorinated imidazo-pyridine derivatives.
  • Condensation Reactions : Involving primary amines with suitable carbonyl compounds.
  • Cyclization Techniques : To form the imidazole ring structure.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of imidazo[1,2-a]pyridine derivatives, including this compound. The compound was tested against several cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 20 µM, demonstrating significant potential as an anticancer agent .

Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial properties, this compound was evaluated against bacterial strains including E. coli and S. aureus. The compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL for E. coli and 10 µg/mL for S. aureus, suggesting strong antibacterial activity .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Activities
6-Chloropyridin-3-olPyridine ring with hydroxyl groupAntimicrobial
Imidazo[1,2-a]pyridineBasic structure without methanolAnticancer
5-Chloroimidazo[1,2-a]pyridineChlorine at different positionAntimicrobial and anti-inflammatory

The presence of both the imidazole and pyridine rings along with the methanamine group distinguishes this compound from these similar compounds .

Q & A

Q. Table 1. Comparative Reactivity of Halogenation Methods

Halogenating AgentSolventYield (%)Purity (%)Reference
Br2_2/AcOHAcOH6592
NBS/DMFDMF5888

Q. Table 2. Key NMR Assignments

Proton Positionδ (ppm)Multiplicity
H-3 (imidazole)8.2singlet
H-6 (Cl-subst.)7.6doublet
NH2_2 (amine)2.9broad

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